molecular formula C6H10O B13724379 Bicyclo[1.1.1]pentan-2-ylmethanol CAS No. 22287-41-8

Bicyclo[1.1.1]pentan-2-ylmethanol

Cat. No.: B13724379
CAS No.: 22287-41-8
M. Wt: 98.14 g/mol
InChI Key: SXXUUQVEOZCNPY-UHFFFAOYSA-N
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Description

Bicyclo[111]pentan-2-ylmethanol is a unique organic compound characterized by its bicyclic structure, which consists of two cyclopropane rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.1]pentan-2-ylmethanol typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the bridgehead positions. One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, with most methods being adapted from laboratory-scale syntheses. The scalability of these methods is a key area of ongoing research, with efforts focused on optimizing reaction conditions and improving yields.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentan-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique structure of the bicyclo[1.1.1]pentane core allows for selective functionalization at specific positions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under mild conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield bicyclo[1.1.1]pentan-2-one, while reduction can produce bicyclo[1.1.1]pentan-2-ylmethane .

Mechanism of Action

The mechanism by which bicyclo[1.1.1]pentan-2-ylmethanol exerts its effects is primarily related to its ability to act as a bioisostere, replacing traditional aromatic rings in drug molecules. This substitution can enhance the pharmacokinetic properties of the drug, such as solubility and metabolic stability . The molecular targets and pathways involved depend on the specific application and the nature of the derivative being studied.

Comparison with Similar Compounds

Bicyclo[1.1.1]pentan-2-ylmethanol is often compared to other bicyclic compounds, such as cubanes and higher bicycloalkanes. Its unique structure provides distinct advantages, including increased three-dimensional character and saturation, which can improve the solubility and potency of drug molecules . Similar compounds include:

Properties

CAS No.

22287-41-8

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

2-bicyclo[1.1.1]pentanylmethanol

InChI

InChI=1S/C6H10O/c7-3-6-4-1-5(6)2-4/h4-7H,1-3H2

InChI Key

SXXUUQVEOZCNPY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C2CO

Origin of Product

United States

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